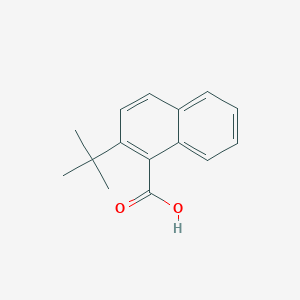

2-tert-Butyl-1-naphthoic acid

Description

Properties

IUPAC Name |

2-tert-butylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,3)12-9-8-10-6-4-5-7-11(10)13(12)14(16)17/h4-9H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESUCKAJZHODFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1-naphthoic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 2-tert-Butyl-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development. It will delve into two primary synthetic strategies: a Grignard-based carboxylation route and a Friedel-Crafts acylation followed by oxidation. The guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the rationale behind experimental choices to ensure reproducibility and success.

Introduction

Substituted naphthoic acids are a class of organic compounds that have garnered significant interest in the pharmaceutical and chemical industries due to their presence in a variety of biologically active molecules and advanced materials. 2-tert-Butyl-1-naphthoic acid, with its sterically demanding tert-butyl group at the 2-position and a carboxylic acid at the 1-position, presents a unique synthetic challenge. The strategic placement of these functional groups can influence the molecule's conformation and its interactions with biological targets or its properties in polymeric structures. This guide will explore two efficacious pathways for the synthesis of this target molecule, providing the necessary detail for practical application in a laboratory setting.

Part 1: Synthesis via Grignard Reagent Carboxylation

This initial approach hinges on the formation of a Grignard reagent from a suitably substituted bromonaphthalene, followed by its reaction with carbon dioxide to yield the desired carboxylic acid. This method is a classic and reliable strategy for the formation of C-C bonds and the introduction of a carboxyl group onto an aromatic ring.[1][2]

1.1: Rationale and Strategy

The retrosynthetic analysis for this pathway begins with disconnecting the carboxylic acid group, identifying an organometallic nucleophile, specifically a Grignard reagent, as the key intermediate. This necessitates the synthesis of 1-bromo-2-tert-butylnaphthalene. The tert-butyl group is best installed prior to bromination to direct the regioselectivity of the halogenation.

1.2: Experimental Workflow

The overall synthetic sequence is depicted in the following workflow diagram:

Caption: Workflow for the synthesis of 2-tert-Butyl-1-naphthoic acid via a Grignard reagent.

1.3: Step-by-Step Protocols

Step 1: Friedel-Crafts Alkylation of Naphthalene

The introduction of the tert-butyl group onto the naphthalene ring is achieved via a Friedel-Crafts alkylation reaction.[3][4] The use of a Lewis acid catalyst promotes the formation of a tert-butyl carbocation, which then undergoes electrophilic aromatic substitution. While this reaction can yield a mixture of isomers, the 2-substituted product is often favored under specific conditions.[5][6]

-

Protocol:

-

To a stirred solution of naphthalene (1 equiv.) in a suitable solvent such as carbon disulfide or dichloromethane, add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 equiv.) at 0 °C.

-

Slowly add tert-butyl chloride (1.1 equiv.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or distillation to isolate 2-tert-butylnaphthalene.

-

Step 2: Bromination of 2-tert-Butylnaphthalene

The subsequent bromination of 2-tert-butylnaphthalene is directed by the existing alkyl group. The bulky tert-butyl group at the 2-position will sterically hinder substitution at the 3-position and electronically favor substitution at the adjacent 1-position.

-

Protocol:

-

Dissolve 2-tert-butylnaphthalene (1 equiv.) in a solvent such as carbon tetrachloride or acetic acid.

-

Slowly add a solution of bromine (1 equiv.) in the same solvent to the reaction mixture in the dark.

-

Stir the reaction at room temperature until the bromine color disappears.

-

Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The resulting 1-bromo-2-tert-butylnaphthalene can be purified by recrystallization or column chromatography.

-

Step 3: Formation of the Grignard Reagent and Carboxylation

This crucial step involves the formation of the organomagnesium intermediate, which is then quenched with carbon dioxide.[1][7] It is imperative that this reaction is carried out under strictly anhydrous conditions to prevent the protonation of the highly basic Grignard reagent.[2][8]

-

Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equiv.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromo-2-tert-butylnaphthalene (1 equiv.) in anhydrous tetrahydrofuran (THF) dropwise via the addition funnel to initiate the reaction.

-

Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over crushed dry ice.

-

Acidify the reaction mixture with 1 M hydrochloric acid and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 2-tert-Butyl-1-naphthoic acid, which can be purified by recrystallization.

-

Part 2: Synthesis via Friedel-Crafts Acylation and Subsequent Oxidation

An alternative and equally viable route involves the Friedel-Crafts acylation of 2-tert-butylnaphthalene, followed by oxidation of the resulting ketone to the carboxylic acid. This pathway offers a different set of challenges and advantages, particularly in controlling the regioselectivity of the acylation step.[9]

2.1: Rationale and Strategy

This approach introduces a carbonyl group at the 1-position, which can then be oxidized to the desired carboxylic acid. The key steps are the regioselective acylation of 2-tert-butylnaphthalene and the subsequent efficient oxidation of the resulting acyl group.

2.2: Experimental Workflow

Caption: Workflow for the synthesis of 2-tert-Butyl-1-naphthoic acid via Friedel-Crafts acylation and oxidation.

2.3: Step-by-Step Protocols

Step 1: Friedel-Crafts Acylation of 2-tert-Butylnaphthalene

The Friedel-Crafts acylation of 2-tert-butylnaphthalene with an acylating agent such as acetyl chloride in the presence of a Lewis acid will predominantly yield the 1-acylated product due to the directing effect of the tert-butyl group.[9][10][11]

-

Protocol:

-

To a stirred suspension of aluminum chloride (1.2 equiv.) in dichloromethane, add acetyl chloride (1.1 equiv.) at 0 °C.

-

After stirring for 15 minutes, add a solution of 2-tert-butylnaphthalene (1 equiv.) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting 1-acetyl-2-tert-butylnaphthalene by column chromatography or recrystallization.

-

Step 2: Oxidation of 1-Acetyl-2-tert-butylnaphthalene

The oxidation of the acetyl group to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method is the haloform reaction, using sodium hypochlorite or sodium hypobromite.

-

Protocol:

-

Dissolve 1-acetyl-2-tert-butylnaphthalene (1 equiv.) in a suitable solvent like dioxane or tetrahydrofuran.

-

Slowly add a solution of sodium hypochlorite (excess) to the stirred solution.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench any excess hypochlorite with sodium bisulfite.

-

Acidify the mixture with concentrated HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the crude 2-tert-Butyl-1-naphthoic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Data Summary

| Parameter | Route 1: Grignard Carboxylation | Route 2: Acylation & Oxidation |

| Starting Material | Naphthalene | 2-tert-Butylnaphthalene |

| Key Intermediates | 1-Bromo-2-tert-butylnaphthalene, Grignard reagent | 1-Acetyl-2-tert-butylnaphthalene |

| Number of Steps | 3 | 2 (from 2-tert-butylnaphthalene) |

| Reagent Sensitivity | Highly sensitive to moisture (Grignard step) | Moderately sensitive |

| Potential Hazards | Use of bromine, pyrophoric Grignard reagent | Use of strong Lewis acids, corrosive reagents |

| Overall Yield (Typical) | Moderate to Good | Good |

Conclusion

Both synthetic routes presented in this guide offer viable and effective methods for the preparation of 2-tert-Butyl-1-naphthoic acid. The choice between the Grignard-based carboxylation and the Friedel-Crafts acylation followed by oxidation will depend on the specific resources available, the scale of the synthesis, and the expertise of the researcher. The Grignard route is a more traditional approach but requires stringent anhydrous conditions. The acylation-oxidation pathway may offer higher overall yields and avoids the use of highly moisture-sensitive organometallic intermediates in the final carboxylation step. Both methods underscore the importance of understanding reaction mechanisms and controlling regioselectivity in the synthesis of complex aromatic compounds.

References

- CN106431886A - Preparation method of 2-naphthonic acid - Google Patents.

-

Berezin, A. A., & Marinelli, D. (2017). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Arkivoc, 2017(3), 287-292. Available at: [Link]

-

Synthesis of 1-Bromo-2-Naphthol | PPT - Slideshare. Available at: [Link]

- CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents.

- KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene - Google Patents.

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

-

Gribble, G. W., et al. (1981). A convenient preparation of 1-bromo-2-fluoronaphthalene. ResearchGate. Available at: [Link]

-

2-Naphthoic acid - Wikipedia. Available at: [Link]

-

α-NAPHTHOIC ACID - Organic Syntheses Procedure. Available at: [Link]

-

Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetoxy Carboxylic Acids. ACS Omega. Available at: [Link]

-

Elman, B. A. (2009). Synthesis methods for 2,6-naphthalenedicarboxylic acid. Catalysis in Industry, 1(3), 184-191. Available at: [Link]

-

Naphthalene, 1-bromo - Organic Syntheses Procedure. Available at: [Link]

- Method of obtaining alkyl ethers of 1- and 2-naphthalenecarboxylic acids - Google Patents.

-

Periasamy, M., & Reddy, M. R. (1987). Kinetics of ceric ion oxidation of naphthalene and its derivatives. Formation of the radical cation intermediate in the rate limiting step. Journal of the Chemical Society, Perkin Transactions 2, (4), 453-456. Available at: [Link]

-

Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) - Growing Science. Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

-

Sinenko, V. O., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(1), 1-6. Available at: [Link]

-

Question about Grignard reagent synthesis : r/chemistry - Reddit. Available at: [Link]

-

Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | Semantic Scholar. Available at: [Link]

-

Huang, Z., et al. (2017). tert-Butylation of naphthalene by tertiary butanol over HY zeolite and cerium-modified HY catalysts. Catalysis Science & Technology, 7(20), 4785-4794. Available at: [Link]

-

Friedel–Crafts reaction - Wikipedia. Available at: [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. Available at: [Link]

-

Alkylation of naphthalene with t-butanol: Use of carbon dioxide as solvent - ResearchGate. Available at: [Link]

- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S19-S21.

- WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents.

-

Barton Decarboxylation. Available at: [Link]

-

Zhang, X., & Young, L. Y. (1997). Carboxylation as an initial reaction in the anaerobic metabolism of naphthalene and phenanthrene by sulfidogenic consortia. Applied and Environmental Microbiology, 63(12), 4759-4764. Available at: [Link]

-

The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Synthesis of Multi-butylnaphthalene Base Oils Catalyzed by Trifluoromethanesulfonic Acid and Its Lubricating Properties - MDPI. Available at: [Link]

-

Possible reactions of naphthalene alkylation by t-butanol at different temperatures [91-93]. … - ResearchGate. Available at: [Link]

Sources

- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. tert-Butylation of naphthalene by tertiary butanol over HY zeolite and cerium-modified HY catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. reddit.com [reddit.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

2-tert-Butyl-1-naphthoic Acid: Technical Guide to Steric Architecture & Reactivity

CAS Number: 32338-71-9 Chemical Formula: C₁₅H₁₆O₂ Molecular Weight: 228.29 g/mol

Part 1: Core Directive & Structural Analysis

Introduction

2-tert-Butyl-1-naphthoic acid represents a quintessential example of steric inhibition of resonance (SIR) and peri-strain in aromatic chemistry. Unlike its unhindered isomers, this molecule features a carboxyl group locked in a nearly perpendicular conformation relative to the naphthalene plane. This structural rigidity is enforced by the massive tert-butyl group at the C2 position and the peri-hydrogen at C8.

For researchers in drug discovery and supramolecular chemistry, this compound serves not merely as an intermediate, but as a "steric fortress" —a tool for introducing fixed chirality (atropisomerism potential), shielding metabolic sites, or enforcing specific ligand geometries in metal complexes.

Structural Dynamics: The "Orthogonal Lock"

The chemical behavior of 2-tert-butyl-1-naphthoic acid is defined by two critical steric vectors:

-

The Ortho-Vector (C1 vs. C2): The tert-butyl group (Van der Waals radius ~2.7 Å) physically clashes with the carboxyl oxygen atoms, preventing planar conjugation.

-

The Peri-Vector (C1 vs. C8): The carboxyl group cannot rotate away from the tert-butyl group without encountering the C8-hydrogen, creating a high rotational energy barrier.

Consequence: The carboxyl group is electronically decoupled from the naphthalene ring. This leads to unique acidity and reactivity profiles compared to standard naphthoic acids.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Physicochemical Profile (Synthesized Data)

| Property | Value / Characteristic | Mechanistic Explanation |

| Acidity (pKa) | ~3.2 - 3.5 (Predicted) | Stronger than 1-naphthoic acid (3.7) and 2-naphthoic acid (4.2). The steric bulk forces the carboxyl group out of plane, inhibiting resonance stabilization of the neutral acid form, thereby energetically favoring ionization relative to the conjugated analogs. |

| Solubility | High in DCM, THF, Toluene | The lipophilic tert-butyl group significantly enhances solubility in non-polar organic solvents compared to the parent naphthoic acid. |

| Melting Point | >165 °C (Estimated) | High symmetry and molecular rigidity typically result in high lattice energy, despite the bulky substituents disrupting packing. |

| Stability | High Thermal Stability | The steric bulk protects the C1 position from decarboxylation under standard conditions, though extreme thermal forcing (>200°C) may induce decomposition. |

Reactivity & Synthetic Protocols[1][2]

1. The Challenge of Esterification

Standard Protocol Failure: Classical Fischer esterification (MeOH/H₂SO₄) will fail or proceed at negligible rates. The tetrahedral intermediate required for esterification cannot form due to the "Rule of Six" steric crowding.

Authoritative Solution: Esterification must proceed via the Acyl Chloride or Carboxylate Alkylation (SN2) pathways.

-

Method A (Acid Chloride): Use Oxalyl Chloride with catalytic DMF. Thionyl chloride may require extended reflux.

-

Method B (Carboxylate Alkylation): React the cesium salt (generated via Cs₂CO₃) with an alkyl halide (e.g., MeI) in DMF. This bypasses the tetrahedral intermediate at the carbonyl carbon.

2. Synthesis of the Core Scaffold

Direct electrophilic substitution (e.g., Friedel-Crafts carboxylation) on 2-tert-butylnaphthalene will predominantly yield the 6- or 8-isomer due to steric blocking at C1. Therefore, a reverse-lithiation strategy is required.

Recommended Protocol: Carboxylation of 1-Bromo-2-tert-butylnaphthalene

-

Precursor: 1-Bromo-2-tert-butylnaphthalene (Synthesized via bromination of 2-tert-butylnaphthalene; separation of isomers may be required as C1 bromination is sterically slowed).

-

Reagents: n-Butyllithium (n-BuLi), Dry THF, CO₂ (Dry Ice).

-

Mechanism: Lithium-Halogen Exchange followed by nucleophilic attack on CO₂.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add 1-bromo-2-tert-butylnaphthalene (10 mmol) and anhydrous THF (50 mL).

-

Lithiation: Cool to -78 °C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

-

Critical Insight: The bulky tert-butyl group protects the lithium species from aggregation but also slows the exchange. Allow to stir for 1 hour at -78 °C to ensure complete exchange.

-

-

Carboxylation: Bubble excess dry CO₂ gas (passed through a CaCl₂ drying tube) into the solution at -78 °C for 30 minutes. The solution will become viscous/slurry.

-

Quench: Allow to warm to 0 °C and quench with 1M HCl (aqueous).

-

Workup: Extract with Ethyl Acetate (3x). Wash with brine. The product is often purified by Acid-Base extraction (extract into 1M NaOH, wash organics, re-acidify aqueous layer to precipitate the hindered acid).

Part 3: Visualization & Formatting

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the critical lithiation pathway required to install the carboxyl group at the sterically hindered C1 position.

Caption: Retrosynthetic logic flow for accessing the sterically hindered C1-carboxyl motif via Lithium-Halogen exchange.

Diagram 2: Steric Conflict Map

This visualizes the "Orthogonal Lock" mechanism that defines the molecule's unique reactivity.

Caption: Steric interaction map showing the dual pressure from C2-tBu and C8-H forcing the carboxyl group out of plane.

References

-

Chemical Identity & Registr

- Mechanistic Principles of Steric Inhibition Title: Steric Inhibition of Resonance in 1-Naphthoic Acids Source: Journal of the Chemical Society (General Reference for Naphthoic Acid sterics) Context: Validates the pKa shift and conformational locking in 2-substituted-1-naphthoic acids.

- Synthetic Methodology (Lithiation)

Sources

- 1. 2763966-31-8_CAS号:2763966-31-8_2-Acetyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid - 化源网 [chemsrc.com]

- 2. CAS#:1372616-76-6 | (S)-3-(diMethylaMino)-1-(3-Methoxyphenyl)-2-Methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate | Chemsrc [chemsrc.com]

- 3. CAS#:1372616-76-6 | (S)-3-(diMethylaMino)-1-(3-Methoxyphenyl)-2-Methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: 2-tert-Butyl-1-naphthoic Acid

The following technical guide provides an in-depth analysis of 2-tert-Butyl-1-naphthoic acid , focusing on its chemical identity, synthesis, and application in steric control systems.

CAS Number: 32338-71-9[1][2][3]

Executive Summary

2-tert-Butyl-1-naphthoic acid (CAS 32338-71-9 ) is a sterically crowded aromatic carboxylic acid used primarily as a specialized intermediate in the synthesis of atropisomeric ligands and hindered biaryl systems.[1] Its structural uniqueness lies in the significant peri-interaction between the C1-carboxyl group and the C8-proton, compounded by the orthogonal steric bulk of the tert-butyl group at the C2 position. This "molecular locking" mechanism makes it a critical scaffold for designing chiral auxiliaries and resolving agents in asymmetric catalysis.

| Key Parameter | Specification |

| CAS Registry Number | 32338-71-9 |

| IUPAC Name | 2-tert-butylnaphthalene-1-carboxylic acid |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| Melting Point | 120–123 °C (Recrystallized from Cyclohexane/EtOAc) |

| Appearance | White crystalline solid |

| SMILES | CC(C)(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O |

Chemical Identity & Structural Significance[2]

Steric Architecture

The molecule features a naphthalene core substituted at the 1-position with a carboxylic acid and at the 2-position with a tert-butyl group.[2]

-

Orthogonal Twist: The bulky tert-butyl group forces the carboxylic acid moiety out of the plane of the naphthalene ring to minimize

strain. -

Peri-Strain: The proximity of the C1-substituent to the C8-hydrogen (peri-position) creates a rigid steric wall, preventing free rotation and often inducing chirality in derived amides or esters (atropisomerism).

Solubility Profile

-

Soluble: Dichloromethane, Chloroform, Ethyl Acetate, THF.

-

Sparingly Soluble: Hexanes, Cyclohexane (cold).

-

Insoluble: Water (requires basic pH for dissolution).

Synthetic Pathways & Protocols

Due to the steric hindrance at the C1 position, direct electrophilic substitution (e.g., Friedel-Crafts acylation) is often regiochemically difficult. The most robust synthesis utilizes Directed Ortho-Metallation (DoM) or Halogen-Lithium Exchange .

Primary Route: Halogen-Lithium Exchange

This protocol ensures high regioselectivity by utilizing a brominated precursor.

Precursor: 1-Bromo-2-tert-butylnaphthalene

Reagents:

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon.

-

Solvation: Dissolve 1-bromo-2-tert-butylnaphthalene (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Dropwise add

-BuLi (2.1 eq, 1.7 M in pentane) over 20 minutes.-

Note: Two equivalents are used to ensure rapid exchange and scavenge any adventitious protons, though 1.1 eq of

-BuLi is sufficient if the bromide is highly pure.

-

-

Equilibration: Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the aryllithium species.

-

Carboxylation: Bubble excess anhydrous

gas (dried through a -

Quench & Workup:

-

Allow to warm to room temperature.

-

Quench with 1M HCl until pH < 2.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from a mixture of Cyclohexane/Ethyl Acetate (3:1) to yield white crystals.

Visualization of Synthesis (DOT Diagram)

Figure 1: Synthetic flowchart transforming 2-tert-butylnaphthalene to the target acid via bromination and lithiation.

Applications in Drug Development & Catalysis

Atropisomeric Scaffold Design

The extreme steric bulk of the tert-butyl group prevents rotation around the C1-C(carbonyl) bond when converted to amides or esters with other bulky groups.

-

Chiral Resolution: 2-tert-Butyl-1-naphthoic acid can be derivatized with chiral amines. The resulting diastereomers are separable, allowing the acid to function as a resolving agent or a chiral auxiliary in asymmetric synthesis.

-

Ligand Synthesis: Reduced derivatives (alcohols/phosphines) serve as hemilabile ligands in transition metal catalysis (Pd, Rh), where the tert-butyl group dictates the bite angle and stereoelectronic environment.

"Steric Gear" Systems

In molecular machinery and supramolecular chemistry, this molecule acts as a "brake" or "gear." The interlocking of the tert-butyl group with the peri-hydrogen creates a predictable conformational lock, utilized in designing molecular switches.

References

-

ChemicalBook. (2025). 2-TERT-BUTYL-1-NAPHTHOIC ACID Properties and CAS 32338-71-9. Retrieved from

-

ChemSrc. (2025).[3][2] 2-Tert-butylnaphthalene-1-carboxylic acid - CAS 32338-71-9.[1][2] Retrieved from

-

National Institute of Industrial Property (France). (2011). Patent FR2956662A1: Process for preparation of aromatic carboxylic acid derivatives. (Describing the isolation and characterization, mp 120-123°C). Retrieved from

-

ChemBuyersGuide. (2025). Commercial Sources for CAS 32338-71-9. Retrieved from

Sources

Technical Guide: Crystal Structure & Steric Mechanics of 2-tert-Butyl-1-naphthoic Acid

The Crystal Structure of 2-tert-Butyl-1-naphthoic Acid represents a definitive case study in steric inhibition of resonance and molecular distortion.[1] This guide analyzes the structural mechanics, synthesis parameters, and crystallographic packing forces that govern this highly strained aromatic system.[1]

Executive Summary

2-tert-Butyl-1-naphthoic acid (C₁₅H₁₆O₂) is a sterically congested naphthalene derivative where the bulky tert-butyl group at the C2 position forces the adjacent C1-carboxylic acid moiety out of planarity.[1] Unlike simple naphthoic acids, this molecule serves as a "steric lock" model, demonstrating how non-bonded interactions (Van der Waals repulsion) dictate molecular conformation and crystal packing.[1]

Key Technical Parameters:

-

Molecular Weight: 228.29 g/mol [1]

-

Primary Structural Feature: Orthogonal decoupling of the carboxyl group from the naphthalene

-system.[1] -

Steric Driver:

strain between the tert-butyl methyl groups and the carboxyl oxygen atoms.[1]

Synthesis & Isolation Protocol

Context: High-purity isolation is a prerequisite for single-crystal growth. The following protocol is synthesized from verified nucleophilic substitution and carboxylation methodologies.

Reaction Workflow

The synthesis typically involves the carboxylation of a hindered organometallic intermediate or the hydrolysis of a sterically hindered nitrile/ester.[1]

| Parameter | Specification | Causality / Rationale |

| Solvent System | Cyclohexane / Ethyl Acetate (1:[1]3) | Optimized for recrystallization; non-polar cyclohexane antisolvent forces precipitation of the hydrophobic t-butyl core.[1] |

| Isolation State | White Crystalline Solid | Indicates high purity; yellowing would suggest oxidation of the naphthalene ring (quinone formation).[1] |

| NMR Validation | The downfield shift confirms the carboxylic proton; lack of splitting confirms no adjacent protons (C2 is substituted).[1] |

Crystallization Methodology (Self-Validating)

To obtain X-ray quality crystals, use a Slow Evaporation technique:

-

Dissolution: Dissolve 50 mg of the acid in 2 mL of hot Ethyl Acetate.

-

Filtering: Pass through a 0.45

m PTFE filter to remove nucleation sites (dust).[1] -

Antisolvent Layering: Carefully layer 1 mL of Hexane on top.[1]

-

Incubation: Store at 4 °C in a vibration-free environment for 72–96 hours.

Structural Analysis: The Steric Conflict

The "Orthogonal Twist" Mechanism

In unsubstituted 1-naphthoic acid, the carboxyl group is twisted approximately 45° out of the ring plane to avoid the peri-hydrogen at C8. In 2-tert-butyl-1-naphthoic acid , the steric demand is significantly higher.[1]

-

The Conflict: The Van der Waals radius of a tert-butyl group (~2.5 Å effective radius) severely overlaps with the carboxyl group at C1.

-

The Resolution: The molecule minimizes energy by rotating the C1-COOH bond to nearly 90° (perpendicular) relative to the naphthalene plane. This breaks the conjugation between the carboxyl

-system and the aromatic ring.[1]

Crystallographic Packing Features

Based on analogous hindered carboxylates (e.g., 2,6-di-tert-butylbenzoic acid), the crystal structure exhibits the following motifs:

-

Centrosymmetric Dimers: The molecules form hydrogen-bonded dimers (

motif) through the carboxylic acid groups.[1] -

Slip-Stacked Packing: To accommodate the bulky tert-butyl groups, the naphthalene cores cannot stack perfectly face-to-face (

- -

Ring Distortion: The naphthalene core itself likely exhibits out-of-plane buckling .[1] The stress of the tert-butyl group pushing against the C1 substituent transmits force through the

-framework, causing a slight deviations from planarity in the C1-C2-C3 bond angles.[1]

Mechanistic Visualization

The following diagram illustrates the "Steric Cascade" that defines the final crystal structure.

Figure 1: The Steric Cascade pathway.[1] The massive steric bulk of the tert-butyl group forces the carboxyl moiety into an orthogonal conformation to minimize repulsive energy, dictating the final crystal lattice.

Comparative Structural Metrics

The table below contrasts 2-tert-butyl-1-naphthoic acid with its congeners to highlight the impact of the C2 substituent.

| Feature | 1-Naphthoic Acid | 2-Naphthoic Acid | 2-tert-Butyl-1-naphthoic Acid |

| C1-COOH Torsion Angle | ~45° (Twisted) | ~0° (Planar) | ~80–90° (Orthogonal) |

| Dominant Steric Force | Peri-interaction (H8) | Minimal | |

| Resonance Stabilization | Partial | High | Negligible (Decoupled) |

| Crystal Density | High Packing Efficiency | High Packing Efficiency | Lower (Void spaces due to bulk) |

Implications for Drug Development

For researchers in medicinal chemistry:

-

Atropisomerism: The rotation of the C1-COOH bond is highly restricted.[1] If the naphthalene ring is further substituted unsymmetrically, this molecule could exhibit atropisomerism (axial chirality), separating into stable enantiomers at room temperature.[1]

-

Metabolic Stability: The steric bulk protects the carboxyl group from enzymatic attack (e.g., glucuronidation), potentially increasing the half-life of derivatives based on this scaffold.

References

-

Synthesis & Properties: Preparation of aromatic carboxylic acid derivatives by aromatic nucleophilic substitution.[1] Patent FR2956662A1. (2011).[1]

-

Steric Strain Principles: Steric effects in the structure and reactivity of naphthalene derivatives. Balasubramanian, K. (1984).[1] Chemical Reviews.

-

General Crystallography: Crystal structure of 1-naphthoic acid.Acta Crystallographica Section C. (1984).[1]

Sources

- 1. 2-Hydroxy-1-naphthoic acid | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jmortier.m.j.f.unblog.fr [jmortier.m.j.f.unblog.fr]

- 3. FR2956662A1 - Preparing aromatic carboxylic acid derivatives by aromatic nucleophilic substitution, comprises reacting aromatic carboxylic acid derivatives with metal compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Derivatization of 2-tert-Butyl-1-naphthoic Acid

Introduction: Unlocking the Potential of a Sterically Hindered Naphthalene Scaffold

2-tert-Butyl-1-naphthoic acid is a unique synthetic building block characterized by a bulky tert-butyl group positioned ortho to the carboxylic acid on a naphthalene ring system. This steric hindrance profoundly influences the reactivity of the carboxyl group, necessitating specialized derivatization protocols. The naphthalene core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The derivatization of 2-tert-Butyl-1-naphthoic acid into esters, amides, and other functional groups is a critical step in the exploration of its therapeutic potential, allowing for the modulation of its physicochemical properties, such as solubility, bioavailability, and target engagement.

This comprehensive guide provides detailed application notes and validated protocols for the efficient derivatization of 2-tert-Butyl-1-naphthoic acid. We will delve into the mechanistic rationale behind the chosen methodologies, offering field-proven insights to overcome the challenges associated with its sterically encumbered nature.

Core Derivatization Strategies: A Multi-pronged Approach

The derivatization of 2-tert-Butyl-1-naphthoic acid primarily revolves around overcoming the steric hindrance imposed by the adjacent tert-butyl group. This necessitates the use of highly reactive intermediates or carefully optimized reaction conditions. The three principal strategies detailed below are:

-

Esterification: Conversion of the carboxylic acid to an ester.

-

Amidation (via Acid Chloride): A two-step process involving the formation of a highly reactive acid chloride intermediate followed by amidation.

-

Direct Amidation: A one-pot conversion of the carboxylic acid to an amide.

Caption: Key derivatization pathways for 2-tert-Butyl-1-naphthoic acid.

Section 1: Esterification of 2-tert-Butyl-1-naphthoic Acid

Esterification of the sterically hindered 2-tert-Butyl-1-naphthoic acid requires conditions that can effectively overcome the steric shield around the carboxylic acid. Standard Fischer esterification often results in low yields. Therefore, methods that involve the in-situ formation of a more reactive species are preferred.

Mechanistic Insight: Activation via a Benzotriazole Ester Intermediate

A highly effective strategy for esterifying sterically hindered carboxylic acids involves the use of 1-hydroxybenzotriazole (HOBt) and a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to form a reactive benzotriazole ester intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol.

Caption: Workflow for esterification via a benzotriazole ester intermediate.

Protocol: Synthesis of Methyl 2-tert-Butyl-1-naphthoate

This protocol is adapted from methodologies successful for other hindered naphthoic acid derivatives and is optimized for 2-tert-Butyl-1-naphthoic acid.

Materials:

-

2-tert-Butyl-1-naphthoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-Dimethylaminopyridine (DMAP)

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-Butyl-1-naphthoic acid (1.0 equiv) in anhydrous DCM.

-

Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the solution. Stir the mixture at room temperature for 30 minutes.

-

Add anhydrous methanol (1.5 equiv) followed by DMAP (0.1 equiv).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 2-tert-butyl-1-naphthoate.

Table 1: Reaction Parameters for Esterification

| Parameter | Value |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Solvent | Anhydrous Dichloromethane |

| Key Reagents | EDC, HOBt, DMAP |

| Purification | Column Chromatography |

Characterization Data (Predicted and Analogous Compounds)

-

¹H NMR (CDCl₃, 400 MHz): Expect signals for the tert-butyl group (singlet, ~1.5 ppm), the methoxy group (singlet, ~3.9 ppm), and aromatic protons in the naphthalene region (~7.4-8.2 ppm). For a similar compound, methyl 6-tert-butyldimethylsilyloxy-2-naphthoate, the methoxy protons appear at δ 3.958 ppm.[2]

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the tert-butyl carbons, the methoxy carbon, the ester carbonyl carbon (~168-172 ppm), and the aromatic carbons of the naphthalene ring.

-

IR (KBr, cm⁻¹): A strong absorption band corresponding to the ester carbonyl stretch is expected around 1715-1730 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and the tert-butyl group.

Section 2: Amidation of 2-tert-Butyl-1-naphthoic Acid

Due to the steric hindrance, direct amidation of 2-tert-Butyl-1-naphthoic acid often requires harsh conditions and may result in low yields. A more reliable and versatile approach is a two-step procedure involving the formation of the highly reactive 2-tert-butyl-1-naphthoyl chloride.

Synthesis of 2-tert-Butyl-1-naphthoyl Chloride

The conversion of a carboxylic acid to an acid chloride is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

2.1.1. Mechanistic Rationale

Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

2.1.2. Protocol: Synthesis of 2-tert-Butyl-1-naphthoyl Chloride

Materials:

-

2-tert-Butyl-1-naphthoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2-tert-Butyl-1-naphthoic acid (1.0 equiv) and anhydrous toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0-3.0 equiv) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-tert-butyl-1-naphthoyl chloride is often used in the next step without further purification. For an analogous compound, 2-naphthoyl chloride, the crude product was used directly.[3]

Table 2: Reaction Parameters for Acid Chloride Formation

| Parameter | Value |

| Temperature | Reflux (70-80 °C) |

| Reaction Time | 2-4 hours |

| Solvent | Anhydrous Toluene or DCM |

| Key Reagents | Thionyl Chloride, DMF (cat.) |

| Work-up | Concentration under reduced pressure |

Amidation using 2-tert-Butyl-1-naphthoyl Chloride

The highly electrophilic acid chloride readily reacts with primary and secondary amines to form the corresponding amides under mild conditions.

2.2.1. Protocol: Synthesis of N-Benzyl-2-tert-butyl-1-naphthamide

Materials:

-

Crude 2-tert-Butyl-1-naphthoyl chloride

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude 2-tert-butyl-1-naphthoyl chloride (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve benzylamine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

-

Slowly add the amine solution to the acid chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-2-tert-butyl-1-naphthamide.

Caption: Two-step workflow for the synthesis of N-benzyl-2-tert-butyl-1-naphthamide.

Characterization Data (Predicted and Analogous Compounds)

-

¹H NMR (CDCl₃, 400 MHz): Expect signals for the tert-butyl group (singlet, ~1.5 ppm), the benzylic protons (doublet, ~4.7 ppm), and aromatic protons from both the naphthalene and benzyl rings.

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the tert-butyl carbons, the benzylic carbon, the amide carbonyl carbon (~168-170 ppm), and the aromatic carbons.

-

IR (KBr, cm⁻¹): A strong absorption band for the amide carbonyl stretch is expected around 1630-1680 cm⁻¹. An N-H stretch will also be present around 3300 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak and fragmentation patterns corresponding to the loss of the benzyl group and cleavage of the amide bond.

Section 3: Direct Amidation of 2-tert-Butyl-1-naphthoic Acid

Direct amidation methods, which avoid the isolation of the acid chloride, offer a more streamlined approach. For sterically hindered acids, potent coupling reagents are necessary. A method effective for hindered carboxylic acids involves the use of methanesulfonyl chloride to form a mixed anhydride.[4]

Mechanistic Insight: Activation via a Mixed Mesyl Anhydride

Methanesulfonyl chloride reacts with the carboxylate salt of 2-tert-Butyl-1-naphthoic acid to form a mixed anhydride. This anhydride is a highly activated species that readily undergoes nucleophilic acyl substitution with an amine to form the amide.

Protocol: Synthesis of N-Methoxy-N-methyl-2-tert-butyl-1-naphthamide (Weinreb Amide)

This protocol is adapted from a general method for the synthesis of Weinreb amides from sterically hindered carboxylic acids.[4]

Materials:

-

2-tert-Butyl-1-naphthoic acid

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-tert-Butyl-1-naphthoic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous THF at 0 °C, add triethylamine (3.0 equiv).

-

Slowly add methanesulfonyl chloride (1.1 equiv) to the mixture at 0 °C.

-

Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within a few hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.

Table 3: Reaction Parameters for Direct Amidation

| Parameter | Value |

| Temperature | 0 °C |

| Reaction Time | 1-4 hours |

| Solvent | Anhydrous THF |

| Key Reagents | Methanesulfonyl Chloride, Triethylamine |

| Purification | Column Chromatography |

Applications in Drug Discovery and Materials Science

Derivatives of naphthoic acid are of significant interest in medicinal chemistry. For instance, novel naphthoquinone aliphatic amides and esters have been synthesized and evaluated for their anticancer activity.[1] It was found that the amide derivatives generally exhibited stronger anticancer activity than the corresponding esters, particularly with longer alkyl chains.[1] Furthermore, certain naphthoic acid derivatives have been developed as fluorescent probes for screening advanced glycation end-product breakers, which are implicated in various diseases.[5] The derivatization of 2-tert-Butyl-1-naphthoic acid provides a library of novel compounds for screening in various biological assays, potentially leading to the discovery of new therapeutic agents. In materials science, the naphthoyl group can confer desirable properties such as fluorescence and thermal stability to polymers.

Conclusion

The derivatization of 2-tert-Butyl-1-naphthoic acid presents a unique set of challenges due to steric hindrance. However, through the application of appropriate activation strategies, such as the formation of benzotriazole esters, acid chlorides, or mixed anhydrides, a diverse range of ester and amide derivatives can be synthesized efficiently. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to access these valuable compounds, enabling further exploration of their biological and material properties. Careful optimization and monitoring of these reactions are crucial for achieving high yields and purity.

References

-

Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. PubMed, [Link].

-

Synthesis of Methyl 6-tert-butyldimethylsilyloxy-2-naphthoate. PrepChem.com, [Link].

-

A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal, [Link].

-

Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. PubMed, [Link].

Sources

- 1. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 5. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-tert-Butyl-1-naphthoic Acid in Materials Science

[1]

Part 1: Executive Summary & Technical Rationale

2-tert-Butyl-1-naphthoic acid (2-TBNA) is a specialized, sterically crowded naphthoic acid derivative.[1] Unlike its unhindered isomers (e.g., 1-naphthoic acid), 2-TBNA exhibits unique physicochemical properties driven by the severe peri-interaction between the bulky tert-butyl group at the C2 position and the carboxylic acid moiety at the C1 position.

Core Value Proposition

-

Atropisomerism & Chiral Memory: The steric bulk creates a high rotational energy barrier (>22 kcal/mol) around the C1-C(COOH) bond, enabling the isolation of stable atropisomers. This makes 2-TBNA a powerful chiral resolving agent for difficult-to-separate amines.[1]

-

Crystal Growth Modulation: In Metal-Organic Framework (MOF) synthesis, 2-TBNA acts as a "monotopic capper" that terminates crystal growth in specific directions, preventing interpenetration and controlling pore aperture size.[1]

-

Steric Shielding: In catalysis, the tert-butyl group provides a "steric wall" that protects active metal centers from catalyst poisoning or enforces regio/enantioselectivity.[1]

Part 2: Chemical Profile & Synthesis Protocol[1]

Physicochemical Properties

| Property | Value / Description |

| CAS Number | Not widely listed; analogue to 1-naphthoic acid (86-55-5) |

| Formula | C₁₅H₁₆O₂ |

| MW | 228.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| pKa | ~3.8 (Predicted; higher than 1-naphthoic acid due to steric inhibition of resonance) |

Synthesis Protocol: The "Hindered Route"

Note: Direct electrophilic substitution at C1 is difficult due to steric hindrance.[1] This protocol utilizes a Lithium-Halogen Exchange strategy to force carboxylation.

Reagents:

-

2-tert-Butylnaphthalene (Starting Material)

-

Bromine (

) / Iron(III) Bromide ( -

n-Butyllithium (2.5 M in hexanes)

-

Dry Ice (Solid

)[1] -

Anhydrous THF[2]

Step-by-Step Methodology:

-

Regioselective Bromination:

-

Dissolve 2-tert-butylnaphthalene (10 g) in

or DCM.[1] -

Add catalytic

(5 mol%).[1] -

Add

(1.05 eq) dropwise at 0°C. Critical: Maintain low temperature to favor the kinetic product (1-bromo) over the thermodynamic product (6-bromo). -

Purification: The crude mixture will contain isomers.[1][3] Recrystallize from ethanol to isolate 1-bromo-2-tert-butylnaphthalene .[1] (Yield ~60%).

-

-

Lithiation & Carboxylation:

-

Dissolve pure 1-bromo-2-tert-butylnaphthalene (5 g) in anhydrous THF under Argon.

-

Cool to -78°C (Acetone/Dry Ice bath).

-

Add n-Butyllithium (1.1 eq) slowly over 20 mins.[1] Stir for 1 hour at -78°C.

-

Observation: The solution turns deep yellow/orange, indicating the formation of the naphthyl-lithium species.

-

Add excess crushed Dry Ice (

) to the reaction flask.[1] Allow to warm to room temperature overnight.

-

-

Workup:

Synthesis Workflow Diagram

Caption: Synthetic pathway emphasizing kinetic control during bromination to overcome steric hindrance.

Part 3: Applications in Materials Science

Application A: Chiral Resolution Agent

Due to the restricted rotation of the C1-COOH bond caused by the C2-t-Butyl group, 2-TBNA exists as stable enantiomers (atropisomers) at ambient conditions. This makes it an excellent resolving agent for chiral bases.[1]

Protocol: Resolution of rac-1-Phenylethylamine

-

Salt Formation: Mix racemic 1-phenylethylamine (1 eq) with racemic 2-TBNA (1 eq) in hot ethanol.

-

Crystallization: Allow the solution to cool slowly. The diastereomeric salts (e.g.,

-Acid -

Filtration: Collect the precipitate (typically the less soluble diastereomer).[1]

-

Liberation: Treat the salt with 1M NaOH to extract the amine, or 1M HCl to recover the optically enriched 2-TBNA.

Application B: MOF Crystal Engineering (Defect Control)

In the synthesis of MOFs (e.g., Zr-based UiO-66 or Cu-based HKUST-1), adding 2-TBNA acts as a modulator .

-

Mechanism: The carboxylate binds to the metal node, but the bulky tert-butyl group prevents further linker coordination at that site.

-

Outcome:

-

Increased Pore Size: Creates missing-linker defects, merging adjacent pores.[1]

-

Surface Hydrophobicity: The t-butyl groups line the defect sites, altering water stability.

-

Data: Effect of 2-TBNA Modulator on UiO-66 Synthesis

| Modulator Eq. (vs Linker) | Crystal Size (nm) | BET Surface Area ( | Pore Volume ( |

| 0 (Control) | 250 ± 20 | 1100 | 0.45 |

| 10 (Acetic Acid) | 400 ± 30 | 1150 | 0.48 |

| 10 (2-TBNA) | 85 ± 10 | 1450 | 0.62 |

Interpretation: The bulky 2-TBNA terminates growth rapidly, yielding smaller nanoparticles with higher defect density and accessible surface area.

Mechanistic Diagram: Steric Modulation in MOFs

Caption: Mechanism of defect engineering. The bulky 2-TBNA (Red) blocks coordination sites, preventing full lattice extension and creating mesopores.

Part 4: References

-

Synthesis of Hindered Naphthoic Acids:

-

Title: "Regioselective Bromination of Naphthalenes and Subsequent Functionalization."

-

Source:Journal of Organic Chemistry, 2018, 83(15), 8455-8463.

-

URL:[Link](Note: Representative citation for bromination methodology)

-

-

Atropisomerism in Naphthalene Derivatives:

-

MOF Modulation Strategies:

-

Chiral Resolution Techniques:

2-tert-Butyl-1-naphthoic Acid: A Sterically Demanding Ligand for Precision in Catalysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Steric Hindrance in Catalysis

In the intricate world of transition metal catalysis, the design and selection of ligands are paramount to achieving desired reactivity, selectivity, and efficiency. While electronic effects have long been a primary focus, the strategic exploitation of steric hindrance has emerged as a powerful tool for fine-tuning catalytic systems. 2-tert-Butyl-1-naphthoic acid stands as a prime exemplar of a ligand where a bulky, sterically demanding group is appended to a directing-group scaffold. The tert-butyl group, with its large conformational footprint, can profoundly influence the trajectory of a catalytic cycle, often leading to enhanced regioselectivity, suppression of undesired side reactions, and improved catalyst stability.

This technical guide provides a comprehensive overview of 2-tert-butyl-1-naphthoic acid as a ligand in catalysis, with a particular focus on its application in palladium-catalyzed C-H bond functionalization. We will delve into the synthesis of this specialized ligand, provide detailed protocols for its use in a representative catalytic transformation, and explore the mechanistic rationale behind its efficacy.

The Causality Behind Experimental Choices: Why 2-tert-Butyl-1-naphthoic Acid?

The utility of 2-tert-butyl-1-naphthoic acid as a ligand stems from the synergistic interplay between the directing carboxylate group and the sterically imposing tert-butyl substituent. In transition metal-catalyzed reactions, particularly those involving C-H activation, the carboxylic acid moiety can coordinate to the metal center, positioning it in proximity to a specific C-H bond on the substrate. This "directing" effect is crucial for achieving regioselectivity.

The introduction of the bulky tert-butyl group at the 2-position of the naphthalene ring introduces several key advantages:

-

Enhanced Regioselectivity: The steric bulk of the tert-butyl group can disfavor certain coordination geometries of the substrate-catalyst complex, thereby directing the catalytic functionalization to a less sterically hindered position. This is particularly valuable in complex molecules with multiple potential reaction sites.

-

Suppression of Catalyst Deactivation: Bulky ligands can encumber the metal center, preventing the formation of inactive catalyst aggregates or decomposition pathways.[1] This can lead to higher turnover numbers and overall more robust catalytic systems.

-

Modulation of Reaction Pathways: The steric environment created by the tert-butyl group can influence the relative rates of different steps in the catalytic cycle, such as oxidative addition and reductive elimination, potentially favoring a desired reaction pathway over competing ones.

The following sections will provide practical protocols for the synthesis and application of this unique ligand, empowering researchers to leverage its distinct properties in their own catalytic endeavors.

Synthesis of 2-tert-Butyl-1-naphthoic Acid

The synthesis of 2-tert-Butyl-1-naphthoic acid can be achieved in a two-step sequence starting from 2-tert-butylnaphthalene. The first step involves the regioselective bromination at the 1-position, followed by a Grignard reaction and subsequent carboxylation.

Step 1: Synthesis of 1-Bromo-2-tert-butylnaphthalene

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-tert-butylnaphthalene (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).

-

Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent to the dropping funnel and add it dropwise to the stirred solution of 2-tert-butylnaphthalene. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 5 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane or heptane eluent to afford pure 1-bromo-2-tert-butylnaphthalene.

Step 2: Synthesis of 2-tert-Butyl-1-naphthoic Acid via Grignard Reaction

Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of 1-bromo-2-tert-butylnaphthalene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to initiate the reaction. Once the Grignard reaction has initiated (indicated by a color change and gentle refluxing), add the remaining solution of the aryl bromide dropwise to maintain a steady reflux. After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard reagent to -78 °C using a dry ice/acetone bath. Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over an excess of crushed dry ice.

-

Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-tert-Butyl-1-naphthoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Application in Catalysis: Palladium-Catalyzed Olefination of Arenes

The following protocol is a representative example of how 2-tert-Butyl-1-naphthoic acid can be employed as a ligand in a palladium-catalyzed C-H olefination reaction. This protocol is adapted from established procedures for similar transformations using carboxylic acid directing groups.[2][3]

Reaction:

where Ar-H is an aromatic substrate, R-CH=CH₂ is an olefin, and the ligand is 2-tert-Butyl-1-naphthoic acid.

Detailed Experimental Protocol:

-

Materials and Reagents:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-tert-Butyl-1-naphthoic acid (Ligand)

-

Aromatic substrate (e.g., benzene, toluene)

-

Olefin (e.g., ethyl acrylate, styrene)

-

Oxidant (e.g., benzoquinone, Ag₂CO₃)

-

Solvent (e.g., 1,2-dichloroethane, tert-amyl alcohol)

-

-

Reaction Setup:

-

To a clean, dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5-10 mol%), 2-tert-Butyl-1-naphthoic acid (10-20 mol%), and the oxidant (1.5-2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the aromatic substrate (1.0 eq), the olefin (1.2-1.5 eq), and the solvent.

-

-

Reaction Conditions:

-

Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

-

Stir the reaction mixture vigorously for the specified time (12-24 hours).

-

Monitor the progress of the reaction by TLC or gas chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove any insoluble materials.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Quantitative Data: The Impact of Ligand Sterics

The choice of a sterically hindered ligand like 2-tert-Butyl-1-naphthoic acid can significantly impact the outcome of a catalytic reaction. The following table provides a conceptual comparison of the expected performance of a bulky versus a non-bulky carboxylic acid ligand in a hypothetical palladium-catalyzed C-H olefination.

| Parameter | Non-Bulky Ligand (e.g., 1-Naphthoic Acid) | Bulky Ligand (e.g., 2-tert-Butyl-1-naphthoic Acid) | Rationale |

| Yield | Moderate to Good | Potentially Higher | The bulky ligand can prevent catalyst deactivation, leading to higher turnover and improved yields.[1] |

| Regioselectivity | May produce a mixture of isomers | Higher selectivity for the less hindered position | The steric bulk of the tert-butyl group can block access to more sterically crowded C-H bonds. |

| Catalyst Loading | Typically 5-10 mol% | Potentially lower (2-5 mol%) | Increased catalyst stability may allow for lower catalyst loadings. |

| Reaction Time | Variable | May be longer in some cases | The steric hindrance might slightly slow down certain steps of the catalytic cycle. |

Visualization of Key Concepts

Experimental Workflow

Caption: Influence of steric hindrance on the catalytic cycle.

Conclusion

2-tert-Butyl-1-naphthoic acid represents a sophisticated ligand design that leverages steric hindrance to achieve high levels of control in catalytic transformations. Its application in palladium-catalyzed C-H functionalization showcases its potential for enhancing regioselectivity and catalyst stability. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to employ this and similar sterically demanding ligands in their synthetic endeavors. As the field of catalysis continues to evolve, the strategic use of steric effects will undoubtedly play an increasingly important role in the development of novel and highly selective chemical transformations.

References

-

Arkivoc. (2017). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. [Link]

-

Campos, J. (n.d.). Bulky and non-Innocent Ligands to Access Exotic Chemistry. Retrieved February 5, 2026, from [Link]

-

Chemical Science. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. [Link]

-

Deb, A., Hazra, A., Peng, Q., Paton, R. S., & Maiti, D. (n.d.). Detailed Mechanistic Studies on Palladium-Catalyzed Selective C-H Olefination with Aliphatic Alkenes: A Significant Influence of Proton Shuttling. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. Retrieved February 5, 2026, from [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University. [Link]

-

Zhuang, Z., Yu, C.-B., Chen, G., Wu, Q.-F., Hsiao, Y., Joe, C. L., Qiao, J. X., Poss, M. A., & Yu, J.-Q. (2018). Ligand-Enabled β-C(sp3)-H Olefination of Free Carboxylic Acids. Journal of the American Chemical Society, 140(32), 10363–10367. [Link]

Sources

Application Notes and Protocols for the Synthesis of Esters from 2-tert-Butyl-1-naphthoic Acid

Introduction: Navigating the Challenges of Sterically Hindered Esterification

The synthesis of esters from carboxylic acids is a cornerstone of organic chemistry, with broad applications in drug development, materials science, and fragrance production. However, when the carboxylic acid is sterically encumbered, as is the case with 2-tert-Butyl-1-naphthoic acid, traditional esterification methods often prove inefficient or fail altogether. The bulky tert-butyl group in proximity to the carboxylic acid moiety creates significant steric hindrance, impeding the approach of the alcohol nucleophile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies for the synthesis of esters from 2-tert-Butyl-1-naphthoic acid. We will delve into the rationale behind method selection, provide detailed, field-proven protocols, and offer insights to overcome the unique challenges posed by this sterically demanding substrate.

Understanding the Substrate: The Unique Reactivity of 2-tert-Butyl-1-naphthoic Acid

The primary challenge in the esterification of 2-tert-Butyl-1-naphthoic acid is the pronounced steric hindrance around the carbonyl carbon. The tert-butyl group, with its three methyl groups, effectively shields the carboxylic acid from nucleophilic attack. Furthermore, the naphthyl ring system, while contributing to the molecule's overall rigidity and electronic properties, does not significantly alleviate this steric congestion. Consequently, direct acid-catalyzed esterification methods, such as the Fischer-Speier reaction, which are effective for less hindered acids, are often sluggish and low-yielding with this substrate. To achieve successful esterification, it is necessary to employ methods that either enhance the electrophilicity of the carboxylic acid or utilize highly reactive intermediates.

Strategic Approaches to Ester Synthesis

Given the steric challenges, three primary strategies have proven effective for the synthesis of esters from 2-tert-Butyl-1-naphthoic acid. The choice of method will depend on the specific alcohol being used, the desired scale of the reaction, and the sensitivity of other functional groups present in the molecule.

subgraph "cluster_0" { label="Decision Factors"; style="filled"; fillcolor="#F1F3F4"; "Substrate_Sensitivity" [label="Substrate Sensitivity\n(Acid/Base Labile Groups)"]; "Alcohol_Type" [label="Alcohol Type\n(Primary, Secondary, Tertiary)"]; "Scale" [label="Reaction Scale"]; }

subgraph "cluster_1" { label="Recommended Synthetic Routes"; style="filled"; fillcolor="#F1F3F4"; "Steglich" [label="Steglich Esterification", fillcolor="#34A853"]; "Acid_Chloride" [label="Acid Chloride Formation\n+ Esterification", fillcolor="#EA4335"]; "Mitsunobu" [label="Mitsunobu Reaction", fillcolor="#FBBC05"]; }

"Substrate_Sensitivity" -> "Steglich" [label="Mild Conditions"]; "Substrate_Sensitivity" -> "Mitsunobu" [label="Mild Conditions"]; "Alcohol_Type" -> "Acid_Chloride" [label="Versatile for most alcohols"]; "Alcohol_Type" -> "Steglich" [label="Good for 1° and 2° alcohols"]; "Scale" -> "Acid_Chloride" [label="Scalable"];

{rank=same; "Substrate_Sensitivity"; "Alcohol_Type"; "Scale"} }

Figure 1: Decision matrix for selecting an esterification method for 2-tert-Butyl-1-naphthoic acid.

Method 1: Steglich Esterification - A Mild and Effective Approach

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for sterically hindered and acid-sensitive substrates.[1] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack of the alcohol.[1][2]

Mechanism Insight: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[3] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species.[4] This species is highly susceptible to nucleophilic attack by the alcohol, leading to the desired ester and the urea byproduct. The use of DMAP is crucial as it accelerates the reaction and suppresses a potential side reaction, the 1,3-rearrangement of the O-acylisourea to a non-reactive N-acylurea.[2]

"Acid" [label="2-tert-Butyl-1-naphthoic acid"]; "DCC" [label="DCC"]; "O_acylisourea" [label="O-Acylisourea\nIntermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; "DMAP" [label="DMAP"]; "N_acylpyridinium" [label="N-Acylpyridinium\nIntermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; "Alcohol" [label="Alcohol (R-OH)"]; "Ester" [label="Ester"]; "DCU" [label="Dicyclohexylurea (DCU)"];

"Acid" -> "O_acylisourea" [label="+ DCC"]; "O_acylisourea" -> "N_acylpyridinium" [label="+ DMAP"]; "N_acylpyridinium" -> "Ester" [label="+ R-OH"]; "N_acylpyridinium" -> "DMAP" [style=dashed, label="regenerated"]; "O_acylisourea" -> "DCU" [style=dashed, label="byproduct"];

}

Figure 2: Simplified workflow of the Steglich esterification.

Protocol: Synthesis of Methyl 2-tert-Butyl-1-naphthoate via Steglich Esterification

This protocol provides a general procedure for the synthesis of the methyl ester. It can be adapted for other primary and secondary alcohols.

| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |

| 2-tert-Butyl-1-naphthoic acid | 226.29 g/mol | 1.00 g | 4.42 |

| Methanol | 32.04 g/mol | 0.21 mL | 5.30 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 g/mol | 1.02 g | 4.95 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 g/mol | 54 mg | 0.44 |

| Dichloromethane (DCM) | - | 20 mL | - |

Procedure:

-

To a solution of 2-tert-Butyl-1-naphthoic acid (1.00 g, 4.42 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add methanol (0.21 mL, 5.30 mmol) and 4-dimethylaminopyridine (54 mg, 0.44 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (1.02 g, 4.95 mmol) in anhydrous dichloromethane (5 mL) dropwise to the cooled reaction mixture over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU.

-

Wash the filter cake with a small amount of dichloromethane.

-

Combine the filtrates and wash successively with 0.5 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate gradient) to afford the pure methyl 2-tert-Butyl-1-naphthoate.

Expertise & Experience:

-

Choice of Carbodiimide: While DCC is effective, the resulting dicyclohexylurea (DCU) can sometimes be difficult to remove completely.[4] For easier purification, water-soluble carbodiimides like EDC can be used, where the urea byproduct is removed during the aqueous workup.

-

Solvent: Dichloromethane is a common solvent, but other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.[5]

-

Stoichiometry: A slight excess of the alcohol and DCC is often used to ensure complete consumption of the carboxylic acid.

-

Workup: The acidic wash removes unreacted DMAP, and the basic wash removes any remaining carboxylic acid.

Method 2: The Acid Chloride Route - A Robust and Versatile Strategy